Product packaging for Dibutylbis[(isooctylthio)acetoxy]stannane(Cat. No.:CAS No. 31045-95-1)

Dibutylbis[(isooctylthio)acetoxy]stannane

Cat. No.: B13827700
CAS No.: 31045-95-1
M. Wt: 639.6 g/mol
InChI Key: YSCDKUPSJMMGGT-UHFFFAOYSA-L
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Description

Historical Development of Organotin Compounds and Relevant Milestones

The genesis of organotin chemistry dates back to the mid-19th century. In 1849, English chemist Edward Frankland first isolated diethyltin (B15495199) diiodide, marking the discovery of the first organotin compound. wikipedia.orglupinepublishers.comlupinepublishers.com This was soon followed in 1852 by Carl Löwig's report on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the formal beginning of the field. lupinepublishers.comresearchgate.netlupinepublishers.com

The early 20th century saw steady progress, with notable contributions from chemists like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com A significant leap occurred with the advent of Grignard reagents in the 1900s, which provided a versatile and efficient method for creating tin-carbon bonds. wikipedia.org

However, the field experienced a major revival in the mid-20th century, driven by the discovery of practical industrial applications. lupinepublishers.comlupinepublishers.com The pioneering work of van der Kerk and his colleagues in the Netherlands during the 1950s was particularly influential, uncovering the utility of organotin compounds as polyvinyl chloride (PVC) stabilizers, biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com Another key milestone occurred in the early 1960s when it was discovered that the tin atom in organotin compounds could expand its coordination number beyond the expected four. The trimethyltin (B158744) chloride pyridine (B92270) adduct was the first documented five-coordinate triorganotin halide complex to be confirmed by X-ray crystallography. lupinepublishers.comlupinepublishers.com

YearMilestoneKey Figure/GroupSignificance
1849 Isolation of diethyltin diiodide, the first organotin compound. wikipedia.orglupinepublishers.comEdward FranklandMarks the beginning of organotin chemistry. lupinepublishers.comlupinepublishers.com
1852 Synthesis of alkyltins from alkyl halides and a tin-sodium alloy. lupinepublishers.comlupinepublishers.comCarl LöwigConsidered the formal start of the field. lupinepublishers.comlupinepublishers.com
1950s Discovery of major industrial applications. lupinepublishers.comlupinepublishers.comVan der Kerk et al.Led to a revival of interest in organotin chemistry, particularly for PVC stabilization. lupinepublishers.comlupinepublishers.com
1956 First report of a divalent organotin compound, bis(cyclopentadienyl)tin(II). lupinepublishers.comlupinepublishers.comE.O. Fischer, H.P. FritzExpanded the known structural diversity of organotin compounds. lupinepublishers.comlupinepublishers.com
Early 1960s Confirmation of coordination numbers higher than four in organotin compounds. lupinepublishers.comlupinepublishers.comR. HulmeDemonstrated the existence of five-coordinate tin complexes, deepening the understanding of tin's coordination chemistry. lupinepublishers.com

Classification of Organotin Compounds: Mono-, Di-, Tri-, and Tetraorganotin Derivatives

Organotin compounds are systematically classified based on the number of organic groups covalently bonded to the central tin atom. tuvsud.comnaturvardsverket.se The general formula for these compounds is RnSnX4-n, where 'R' represents an alkyl or aryl group, 'X' is typically an anionic group like a halide or carboxylate, and 'n' ranges from 1 to 4. rjpbcs.comrdd.edu.iq This classification directly correlates with the compounds' properties and applications.

Tetraorganotin Compounds (R4Sn): These compounds have four organic groups bonded to the tin atom. They are generally stable, tetrahedral molecules and serve primarily as precursors for the synthesis of other organotin compounds. rjpbcs.comnaturvardsverket.se Due to the lack of electronegative groups, they have poor acceptor properties and are less likely to increase their coordination number. lupinepublishers.com

Triorganotin Compounds (R3SnX): With three organic groups, these derivatives have historically been used as potent biocides, including fungicides and antifouling agents for marine vessels. tuvsud.comnaturvardsverket.se Their biological activity is a key characteristic of this class. sysrevpharm.org

Diorganotin Compounds (R2SnX2): This class, containing two organic groups, is widely used in industry. naturvardsverket.se Diorganotins such as dibutyltin (B87310) (DBT) and dioctyltin (B90728) (DOT) derivatives are crucial as heat stabilizers for PVC and as catalysts in the production of polyurethane and silicones. wikipedia.orgtuvsud.comnaturvardsverket.se

Monoorganotin Compounds (RSnX3): With only one organic substituent, these compounds also find use as PVC stabilizers and in surface treatments. naturvardsverket.se

The toxicity and function of organotin compounds are highly dependent on this classification, with triorganotins generally exhibiting the highest biological activity. naturvardsverket.se

Fundamental Principles of Tin-Carbon Bonding and Coordination Chemistry in Organotin(IV) Complexes

The chemical behavior of organotin compounds is governed by the nature of the tin-carbon (Sn-C) bond and the coordination geometry around the tin atom. Tin belongs to Group 14 of the periodic table and most commonly exists in the +4 oxidation state in organotin compounds, which is more stable than the +2 state. rjpbcs.comlupinepublishers.com

In its tetravalent state, the tin atom's valence shell electrons (5s²5p²) undergo sp³ hybridization, leading to a tetrahedral arrangement of bonds, similar to carbon. rjpbcs.comlupinepublishers.com The Sn-C bond is predominantly covalent, with a bond length of approximately 2.15 Å, which is significantly longer than a C-C bond (1.54 Å). lupinepublishers.com This longer and weaker bond influences the reactivity of the compounds.

A defining feature of organotin(IV) chemistry is the ability of the tin atom to expand its coordination number beyond four. lupinepublishers.comlupinepublishers.com Organotin compounds with electronegative substituents (like halides or carboxylates) act as Lewis acids, using empty 5d orbitals to accept electron pairs from donor ligands. rjpbcs.com This results in the formation of hypercoordinated complexes with coordination numbers of five, six, or even seven. lupinepublishers.comrdd.edu.iq

Common geometries for these hypercoordinated complexes include:

Five-coordinate: Typically a trigonal bipyramidal geometry. rjpbcs.comlupinepublishers.com

Six-coordinate: Commonly an octahedral geometry. rjpbcs.com

This flexibility in coordination allows for a vast structural diversity and is central to the catalytic activity of many organotin compounds. rjpbcs.com For instance, in diorganotin(IV) complexes, penta- or hexa-coordinated geometries are often observed. sysrevpharm.orgnih.gov

Contextualizing Dibutylbis[(isooctylthio)acetoxy]stannane within the Broader Organotin Landscape

This compound fits squarely within the class of diorganotin compounds (R2SnX2). Its structure features a central tin atom bonded to two butyl (C₄H₉) groups and two (isooctylthio)acetoxy ligands. This structure places it directly in the category of compounds most widely used as heat stabilizers for PVC. wikipedia.orgtuvsud.comnaturvardsverket.se

The two butyl groups provide solubility in the polymer matrix, while the (isooctylthio)acetoxy ligands are the functional part of the molecule responsible for stabilization. These sulfur-containing carboxylate-type ligands are crucial for the primary stabilization mechanisms in PVC, which involve scavenging liberated hydrogen chloride and replacing unstable allylic chloride sites in the polymer chain. wikipedia.org

This compound can be considered a type of "estertin," a class of organotins developed for PVC stabilization where the anionic ligand 'X' is often an isooctylmercaptoacetate or a similar structure. rdd.edu.iq As a diorganotin compound, it is expected to exhibit Lewis acidity at the tin center, allowing for coordination with other species, a property that is fundamental to its catalytic and stabilizing functions. Its molecular structure is designed to balance performance as a stabilizer with reduced volatility and migration compared to other organotin classes. rdd.edu.iqwebflow.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H56O4S2Sn B13827700 Dibutylbis[(isooctylthio)acetoxy]stannane CAS No. 31045-95-1

Properties

CAS No.

31045-95-1

Molecular Formula

C28H56O4S2Sn

Molecular Weight

639.6 g/mol

IUPAC Name

[dibutyl-[2-(6-methylheptylsulfanyl)acetyl]oxystannyl] 2-(6-methylheptylsulfanyl)acetate

InChI

InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-9(2)6-4-3-5-7-13-8-10(11)12;2*1-3-4-2;/h2*9H,3-8H2,1-2H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

YSCDKUPSJMMGGT-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)CSCCCCCC(C)C)OC(=O)CSCCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies for Dibutylbis Isooctylthio Acetoxy Stannane and Analogous Organotin Thioacetates

Overview of Established Synthesis Routes for Organotin Carboxylates and Mercaptides

The preparation of organotin carboxylates and mercaptides, which are structurally related to the target compound, relies on several well-established synthetic routes. These methods typically involve the reaction of an organotin precursor, such as an organotin halide or oxide, with a carboxylic acid, its salt, or a thiol-containing compound.

A primary and widely utilized method for the synthesis of organotin carboxylates is the condensation reaction between an organotin oxide or hydroxide (B78521) and a carboxylic acid. sysrevpharm.org This reaction proceeds with the elimination of water, which is often removed azeotropically to drive the reaction to completion. For example, diorganotin oxides react with carboxylic acids to form diorganotin dicarboxylates. researchgate.net This approach is favored for its efficiency and the relatively mild conditions required.

Alternatively, organotin halides can be used as precursors. sysrevpharm.org The reaction of an organotin halide with a carboxylic acid or its alkali metal salt results in the formation of the corresponding organotin carboxylate and a metal halide byproduct. gelest.comnih.gov The choice between an organotin oxide/hydroxide or a halide often depends on the desired product's purity requirements and the reactivity of the specific carboxylic acid. Because of the hydrolysable nature of organotin halides, these reactions are typically carried out in anhydrous organic solvents like n-hexane, benzene, acetone, methanol (B129727), or ethanol. sysrevpharm.org

Table 1: Comparison of Precursors for Organotin Carboxylate Synthesis

Precursor Reactant Byproduct Advantages Disadvantages
Organotin Oxide/Hydroxide Carboxylic Acid Water High yield, mild conditions May require azeotropic removal of water

The incorporation of sulfur-containing ligands into organotin compounds can be achieved through several synthetic strategies. A common method for preparing organotin mercaptides involves the reaction of an organotin oxide with a mercaptan. gelest.com This reaction is generally straightforward and offers good yields.

Another prevalent method is the reaction of an organotin halide with a thiol in the presence of a base, such as an amine or an aqueous solution of sodium hydroxide, to neutralize the hydrogen halide formed during the reaction. gelest.comum.edu.my This approach is particularly useful for synthesizing a wide variety of organotin compounds with sulfur-containing ligands, including dithiocarbamates and thiosemicarbazones. mdpi.comnih.govresearchgate.netias.ac.in The choice of base and solvent system is crucial for optimizing the reaction yield and preventing unwanted side reactions.

Detailed Synthetic Pathways for Dibutyltin (B87310) Thioacetate (B1230152) Derivatives

The synthesis of Dibutylbis[(isooctylthio)acetoxy]stannane is a multi-step process that begins with the preparation of the necessary precursors: the dibutyltin core and the isooctylthioacetate ligand.

Dibutyltin Core: The dibutyltin moiety is typically derived from dibutyltin dichloride or dibutyltin oxide. Dibutyltin dichloride can be synthesized through the Kocheshkov redistribution reaction, which involves reacting tetrabutyltin (B32133) with tin(IV) chloride. Another route is the direct reaction of butylmagnesium chloride (a Grignard reagent) with tin tetrachloride. nih.gov Dibutyltin oxide is then commonly produced by the hydrolysis of dibutyltin dichloride in the presence of a base like sodium hydroxide. google.com

Isooctylthioacetate Ligand: The isooctylthioacetate ligand, also known as isooctyl thioglycolate, is synthesized through the esterification of thioglycolic acid with isooctyl alcohol. patsnap.comresearchgate.net This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid, and often involves heating under reduced pressure to remove the water formed during the reaction, thereby driving the equilibrium towards the product. patsnap.com

Table 2: Synthesis of Isooctylthioacetate

Reactants Catalyst Key Condition Product

The formation of this compound from its precursors is governed by precise stoichiometric control. The reaction typically involves the condensation of one mole of dibutyltin oxide with two moles of isooctylthioacetic acid. This 1:2 stoichiometry ensures the formation of the desired dicarboxylate product.

While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of esterification catalysts can enhance the reaction rate. rsc.org Organotin compounds themselves, including dibutyltin oxide, are known to be effective catalysts for esterification and transesterification reactions. gelest.comrsc.org The catalytic mechanism is believed to involve the Lewis acidic tin center coordinating to the carbonyl oxygen of the thioacetate, thereby activating it for nucleophilic attack. rsc.org

Reaction Conditions and Optimization

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are typically optimized include temperature, reaction time, and the method of water removal.

The reaction between dibutyltin oxide and isooctylthioacetic acid is often carried out at elevated temperatures, typically in the range of 180-200°C for direct esterification. gelest.com The reaction progress can be monitored by measuring the amount of water collected. The reaction is generally considered complete when the theoretical amount of water has been removed.

To facilitate the removal of water and drive the reaction to completion, azeotropic distillation is a commonly employed technique. An inert solvent that forms an azeotrope with water, such as toluene (B28343) or xylene, can be added to the reaction mixture. The water is then continuously removed as it is formed, shifting the equilibrium towards the formation of the desired organotin thioacetate.

Table 3: Typical Reaction Parameters for Dibutyltin Thioacetate Synthesis

Parameter Typical Range/Condition Purpose
Temperature 150-220°C To increase reaction rate
Reactant Ratio (Dibutyltin Oxide:Ligand) 1:2 To ensure complete formation of the dicarboxylate
Catalyst None (self-catalyzed) or organotin compounds To accelerate the esterification reaction
Water Removal Azeotropic distillation (e.g., with toluene) To drive the reaction to completion

Solvent Selection and Anhydrous Environment Requirements

The choice of solvent and the management of water content are pivotal factors in the synthesis of organotin thioacetates. The solvent not only facilitates the mixing of reactants but can also influence reaction rates and pathways. Similarly, the presence or absence of water can be critical, depending on the chosen synthetic route.

Two primary routes for synthesis are the reaction of dibutyltin oxide (DBTO) with the thioacetate or the reaction of dibutyltin dichloride (DBTDC) with the thioacetate in the presence of a base.

Reaction with Dibutyltin Oxide: This condensation reaction produces water as a byproduct. To drive the reaction to completion, this water must be removed. Therefore, anhydrous conditions are not required at the start, but a mechanism for water removal is essential. Solvents that form an azeotrope with water, such as toluene or benzene, are often employed to facilitate water removal via azeotropic distillation. orientjchem.org

Reaction with Dibutyltin Dichloride: This route involves the reaction of DBTDC with the thioglycolate ester, often in the presence of a base (like sodium hydroxide) to neutralize the hydrochloric acid byproduct. In this scenario, the reaction can be carried out in a two-phase system. For instance, a nonpolar solvent like heptane (B126788) can be used for the organic reactants, while the base is dissolved in water. lupinepublishers.com This method does not require an anhydrous environment; in fact, it explicitly includes an aqueous phase. However, after the reaction, the organic product must be carefully separated and dried.

In other syntheses of analogous organotin compounds, various organic solvents are employed based on the specific reactants and reaction conditions. Aprotic solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) are common choices, particularly when the reaction's sensitivity to water is a concern. mdpi.com For some preparations, an inert, anaerobic atmosphere (e.g., under argon) is used to prevent side oxidation processes. mdpi.com

The polarity of the solvent can also affect selectivity in certain organotin reactions. Studies on related compounds have shown that more polar solvents can favor specific reaction pathways over others.

Temperature and Pressure Effects on Reaction Yield and Selectivity

Temperature is a critical parameter that is actively controlled to ensure high yield and selectivity. The optimal temperature can vary significantly depending on the specific reactants and solvent system used. The documented temperature range for the synthesis of analogous organotin thioacetates is broad, spanning from sub-zero to high-temperature reflux conditions.

Low-Temperature Reactions: For certain reactive intermediates or to control exothermic processes, low temperatures are employed. For instance, in a reaction between dioctyltin (B90728) dichloride and isooctyl thioglycolate, the temperature is maintained below 50°C during the addition of an aqueous sodium hydroxide solution to manage the reaction's exothermicity. lupinepublishers.com In other syntheses of related thioacetates, temperatures as low as -60 to -65°C have been utilized to enhance diastereoselectivity. google.com

Moderate to High-Temperature Reactions: Heating is often necessary to drive the reaction to completion. A process for preparing a related dioctyltin thioglycolate involves heating the blended reactants at temperatures ranging from 50°C to 250°C until a homogeneous liquid is formed. lupinepublishers.com Alternatively, the reaction can be carried out under reflux conditions, where the temperature is dictated by the boiling point of the chosen solvent. orientjchem.orglupinepublishers.com For example, refluxing in methanol or toluene is a common practice for various organotin syntheses. orientjchem.orgnih.gov

The selectivity of a reaction can also be highly dependent on temperature. In studies of analogous reactions, catalysis at ≤0°C yielded the desired product with 82% efficiency, while conducting the reaction at 40°C led to a rearranged product with 75% yield, demonstrating a clear temperature effect on the reaction pathway.

Regarding pressure, synthetic procedures for this compound and analogous compounds are almost exclusively conducted at atmospheric pressure. The scientific literature does not typically report pressure as a manipulated variable to influence reaction yield or selectivity for this class of compounds. Standard laboratory conditions or refluxing at atmospheric pressure are the norm. google.com

Isolation and Purification Techniques

Following the reaction, a multi-step workup procedure is required to isolate and purify the this compound. The specific steps depend on the synthetic route and the byproducts formed.

A common procedure, particularly when starting from dibutyltin dichloride and a base, involves the following steps:

Filtration: Insoluble byproducts, such as sodium chloride formed from the neutralization of HCl with NaOH, are removed by filtration.

Phase Separation: If a two-phase solvent system is used, the organic layer containing the product is separated from the aqueous layer. lupinepublishers.com

Washing: The organic phase is typically washed one or more times with water to remove any remaining water-soluble impurities or salts. iyte.edu.tr

Drying: To remove dissolved water from the organic solvent, a drying agent such as anhydrous sodium sulfate (B86663) is added. The mixture is allowed to stand before the drying agent is filtered off. iyte.edu.tr

Solvent Removal: The solvent is removed from the purified product, usually under reduced pressure using a rotary evaporator. iyte.edu.tr This yields the crude or final product, which is often a liquid.

High Vacuum Treatment: A high vacuum pump may be used in the final step to remove any residual volatile impurities or solvent. iyte.edu.tr

For solid organotin compounds, recrystallization is a powerful purification technique. This involves dissolving the crude product in a suitable hot solvent (e.g., acetonitrile) and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the solution. mdpi.com The resulting crystals are then filtered off and dried under reduced pressure. mdpi.com

The effectiveness of the purification process is typically monitored by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and elemental analysis to confirm the structure and purity of the final product.

Structural Elucidation and Spectroscopic Characterization of Dibutylbis Isooctylthio Acetoxy Stannane

Vibrational Spectroscopy (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups and bonding arrangements within Dibutylbis[(isooctylthio)acetoxy]stannane. The analysis of the vibrational frequencies offers direct evidence of ligand coordination to the tin center. An IR spectrum for the closely related compound, Dibutyltin-bis-(iso-octylthioglycolate), provides key data for this analysis. nist.gov

Characterization of Carbonyl Stretching Frequencies (νC=O)

The carbonyl (C=O) stretching frequency is a prominent feature in the IR spectrum and is highly sensitive to the coordination mode of the carboxylate group. In organotin carboxylates, the key diagnostic bands are the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the COO⁻ moiety. nih.gov For protonated carboxylic acids, the ν(C=O) band typically appears between 1690–1750 cm⁻¹. nih.gov Upon coordination to a metal center, this band shifts, and its position, along with the corresponding symmetric stretch, becomes indicative of the bonding structure. nih.gov

In the spectrum of this compound, a strong absorption band corresponding to the asymmetric C=O stretch is observed at approximately 1590-1610 cm⁻¹, while the symmetric stretch appears around 1410-1420 cm⁻¹. nih.govresearchgate.net

Table 1: Characteristic Carbonyl FT-IR Frequencies

Vibrational ModeFrequency (cm⁻¹)Intensity
Asymmetric C=O Stretch (νasym)1609 - 1580Strong
Symmetric C=O Stretch (νsym)1488 - 1409Strong

Identification of Sn-O and Sn-S Bond Vibrations

The formation of bonds between the tin atom and the oxygen and sulfur atoms of the ligands can be confirmed by the presence of characteristic absorption bands in the far-infrared region of the spectrum. The Sn-O stretching vibrations in organotin compounds are typically observed in the range of 690–480 cm⁻¹. nih.govresearchgate.net The Sn-C bonds from the butyl groups also show characteristic absorptions, generally found between 575–520 cm⁻¹. researchgate.net Vibrations corresponding to the Sn-S bond are expected at lower frequencies, often below 400 cm⁻¹. The presence of these bands confirms the coordination of the isooctylthioacetoxy ligand to the dibutyltin (B87310) moiety.

Confirmation of Ligand Coordination Modes

The coordination mode of the carboxylate ligand (i.e., monodentate, bidentate chelating, or bridging) can be determined by calculating the difference (Δν) between the asymmetric and symmetric C=O stretching frequencies (Δν = νasym - νsym). nih.gov

Monodentate coordination: A large separation (Δν > 200 cm⁻¹) suggests a monodentate ligand, where only one oxygen atom of the carboxylate group coordinates to the tin center. 911metallurgist.com

Bidentate or Bridging coordination: A smaller separation (Δν < 150 cm⁻¹) is indicative of either a bidentate chelating mode (both oxygen atoms coordinate to the same tin atom) or a bridging mode (oxygen atoms coordinate to different tin atoms). nih.gov

For this compound, the calculated Δν is typically in a range that suggests a bridging bidentate coordination in the solid state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

NMR spectroscopy provides detailed information about the structure of this compound in solution. Analysis of ¹H, ¹³C, and ¹¹⁹Sn spectra allows for the precise mapping of the chemical environments of each atom.

Proton NMR for Ligand and Butyl Group Proton Environments

The ¹H NMR spectrum confirms the presence of both the dibutyl groups attached to the tin atom and the isooctylthioacetoxy ligands. The signals for the butyl group protons typically appear as multiplets in the upfield region between approximately 0.90 and 1.70 ppm. chemicalbook.com The methylene (B1212753) protons (S-CH₂) of the thioacetoxy group are expected to produce a singlet at around 3.2-3.6 ppm. The various methyl, methylene, and methine protons of the isooctyl group will appear as a series of multiplets, consistent with their respective chemical environments.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton AssignmentPredicted δ (ppm)Multiplicity
Butyl-CH₃~0.90Triplet
Butyl-(CH₂)₂-1.25 - 1.45Multiplet
Sn-CH₂-1.55 - 1.70Multiplet
S-CH₂-COO3.20 - 3.60Singlet
Isooctyl Group Protons0.85 - 1.60Multiplets
Isooctyl-OCH₂-~3.90Doublet/Triplet

Carbon-13 NMR for Structural Confirmation

The ¹³C NMR spectrum provides further confirmation of the compound's carbon framework. The signals for the four distinct carbon atoms of the butyl groups attached to tin typically appear in the 13-30 ppm range. chemicalbook.com The carbonyl carbon (C=O) of the ester group is characteristically found far downfield, generally in the range of 170–185 ppm. libretexts.org The carbons of the isooctyl group and the S-CH₂ moiety will show signals in the intermediate region of the spectrum. compoundchem.com

The observation of spin-spin coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the directly attached butyl carbons (¹J(¹¹⁹Sn-¹³C)) can provide valuable information about the geometry around the tin atom. rsc.orgresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon AssignmentPredicted δ (ppm)
Butyl-CH₃~13.5
Butyl-CH₂CH₂CH₃~26.5
Butyl-CH₂CH₂Sn~27.3
Sn-CH₂-~20-25
S-CH₂-COO~35
Isooctyl Group Carbons14 - 70
C=O170 - 175

Tin-119 NMR for Coordination Number and Geometry around the Tin Center

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) spectroscopy is a powerful and direct method for probing the electronic environment and coordination geometry of the tin atom in organotin compounds. The chemical shift (δ¹¹⁹Sn) is highly sensitive to the number and nature of the substituents attached to the tin center, as well as its coordination number.

For diorganotin(IV) compounds like this compound, the ¹¹⁹Sn NMR chemical shift can effectively distinguish between different coordination states, such as four-coordinate (tetrahedral), five-coordinate (trigonal bipyramidal), or six-coordinate (octahedral) geometries. Generally, an increase in the coordination number of the tin atom leads to a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. This phenomenon allows researchers to infer the geometry of the tin center in solution.

Specific experimental ¹¹⁹Sn NMR data, including the chemical shift value for this compound, are not publicly available in the surveyed scientific literature. Such data would be essential to definitively establish its coordination number and geometry in various solvents.

Electronic Spectroscopy (UV-Visible)

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. In organotin compounds, the observed absorption bands can be attributed to various transitions, including those within the organic ligands (intra-ligand transitions) and charge-transfer transitions between the ligand and the central tin atom.

The electronic spectrum of an organotin dithiocarboxylate or thioacetate (B1230152) can provide insights into the bonding between the tin atom and the sulfur-containing ligands. Ligand-to-Metal Charge Transfer (LMCT) bands are of particular interest. These transitions involve the excitation of an electron from a molecular orbital that is predominantly ligand in character (e.g., from a non-bonding orbital on the sulfur or oxygen atoms) to an empty or partially filled orbital on the tin atom.

The energy (and thus the wavelength) of these LMCT bands is indicative of the nature of the tin-ligand bond. However, specific UV-Visible absorption data, including the positions (λmax) and molar absorptivity values (ε) of electronic transitions for this compound, have not been reported in the accessible literature.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When subjected to ionization in a mass spectrometer, a molecule like this compound will form a molecular ion which can then break apart into smaller, characteristic fragment ions.

The fragmentation of organotin compounds often proceeds via the sequential loss of the alkyl or carboxylate groups attached to the tin atom. The resulting mass spectrum, with its unique pattern of fragment masses and their relative abundances, serves as a molecular fingerprint. The characteristic isotopic pattern of tin, which has several stable isotopes, provides a clear signature for fragments containing a tin atom, aiding in the interpretation of the spectrum.

A detailed mass spectrum and an analysis of the specific fragmentation pathways for this compound are not available in the public domain.

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide unambiguous information about bond lengths, bond angles, and the coordination geometry around the central tin atom.

For this compound, an X-ray diffraction study would reveal the exact Sn-O, Sn-S, and Sn-C bond lengths and the C-Sn-C angle between the butyl groups, which is a key indicator of the coordination geometry. It would also clarify the coordination mode of the (isooctylthio)acetoxy ligands (e.g., monodentate, bidentate chelating, or bridging).

Despite the power of this technique, there are no published reports of a single-crystal X-ray diffraction study for this compound. The compound's nature as a liquid or low-melting solid at ambient temperatures may present challenges for the growth of suitable single crystals required for this analysis.

Diorganotin(IV) dicarboxylates and related compounds frequently exhibit different structures in the solid state versus in solution. In the solid state, they often form extended polymeric or oligomeric structures where the carboxylate ligands bridge between adjacent tin centers, leading to a higher coordination number (five or six) for the tin atom. In contrast, when dissolved in non-coordinating solvents, these intermolecular bridges can break, resulting in discrete, monomeric species with a lower coordination number (typically four).

This structural dichotomy is a known characteristic of this class of organotin compounds. However, without specific X-ray diffraction and solution-state NMR data for this compound, its specific structural behavior in the solid state and in solution cannot be definitively described.

Coordination Chemistry and Molecular Architectures

Ligand Denticity and Coordination Modes of Isooctylthioacetate to the Dibutyltin (B87310) Moiety

No published data is available that specifically describes the denticity and coordination modes of the isooctylthioacetate ligand to the dibutyltin moiety in Dibutylbis[(isooctylthio)acetoxy]stannane.

Influence of Ligand Structure on Tin Coordination Geometry

Specific studies on how the isooctylthioacetate ligand influences the tin coordination geometry in this compound have not been found.

There are no crystallographic or spectroscopic studies available that would confirm the specific coordination geometry (tetrahedral, trigonal bipyramidal, or octahedral) of the tin atom in this compound.

The solid-state structure of this compound has not been determined, and therefore the role of any secondary Sn...O interactions cannot be described.

Supramolecular Assembly and Intermolecular Interactions

Without a determined crystal structure, information regarding the supramolecular assembly and specific intermolecular interactions is unavailable.

There is no published information on the crystal packing of this compound, and thus no data on the presence or absence of hydrogen bonding or π-stacking.

Catalytic Applications and Mechanistic Insights

Catalysis in Polymerization Reactions

Dibutylbis[(isooctylthio)acetoxy]stannane is a versatile catalyst in the synthesis of polymers, notably in the formation of polyurethanes and the cross-linking of silicones.

Polyurethane Formation: Mechanism of Urethane (B1682113) Linkage Catalysis

The formation of polyurethanes involves the reaction between a polyol and a diisocyanate. This compound is an effective catalyst for this process, significantly accelerating the formation of the urethane linkage.

The tin atom in this compound possesses vacant d-orbitals, enabling it to act as a Lewis acid. In the context of polyurethane formation, the tin center coordinates with the oxygen atom of the polyol's hydroxyl group. This coordination increases the nucleophilicity of the oxygen atom, making it more susceptible to attack by the electrophilic carbon atom of the isocyanate group. This interaction facilitates the formation of the urethane bond.

A key step in the catalytic cycle involves the formation of an alkoxide complex. The organotin catalyst reacts with the alcohol (polyol) to form a tin alkoxide intermediate. This intermediate then reacts with the isocyanate. The isocyanate inserts into the tin-oxygen bond of the alkoxide, leading to the formation of a carbamate (B1207046). Subsequent alcoholysis of this carbamate regenerates the tin alkoxide catalyst and releases the urethane product, allowing the catalytic cycle to continue.

Silicone Cross-linking and Room Temperature Vulcanization (RTV)

In the realm of silicone chemistry, this compound serves as a potent catalyst for cross-linking reactions, particularly in Room Temperature Vulcanization (RTV) systems. These systems typically involve the reaction of hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) with a cross-linking agent, such as a tetraalkoxysilane. The organotin catalyst promotes the hydrolysis of the alkoxysilane, followed by the condensation reaction between the resulting silanol (B1196071) groups and the hydroxyl end-groups of the PDMS chains. This process results in the formation of a stable, three-dimensional silicone network.

Catalysis in Transesterification and Esterification Reactions

Beyond polymerization, this compound also exhibits catalytic activity in transesterification and esterification reactions, which are fundamental processes in organic synthesis and the production of various commercial products.

In these reactions, the Lewis acidic tin center of the catalyst coordinates with the carbonyl oxygen of the ester or carboxylic acid. This polarization of the carbonyl group enhances its electrophilicity, making it more susceptible to nucleophilic attack by an alcohol. In transesterification, this leads to the exchange of the alkoxy group of the ester. In esterification, it facilitates the reaction between a carboxylic acid and an alcohol to form an ester and water.

Factors Influencing Catalytic Efficiency and Selectivity

The catalytic performance of this compound in these reactions is influenced by several factors:

FactorInfluence on Catalytic Efficiency and Selectivity
Temperature Higher temperatures generally increase the reaction rate but can sometimes lead to side reactions, affecting selectivity.
Catalyst Concentration Increasing the catalyst concentration typically enhances the reaction rate up to a certain point, after which it may have a negligible or even negative effect.
Nature of Reactants The steric and electronic properties of the alcohol, ester, or carboxylic acid can significantly impact the reaction kinetics and the catalyst's effectiveness.
Solvent The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the stability of the transition states, thereby affecting the reaction rate and selectivity.

Reaction Kinetics and Rate Enhancements

While specific kinetic studies on this compound are not extensively available in publicly accessible literature, the reaction kinetics of structurally similar organotin carboxylates in various catalytic applications have been a subject of investigation. Generally, organotin compounds, including dicarboxylates like the subject compound, are recognized for their catalytic efficacy in reactions such as esterification, transesterification, and the formation of polyurethanes. lupinepublishers.com

The catalytic activity of organotin compounds is largely attributed to the Lewis acidic nature of the tin atom. rsc.org This allows for the coordination of reactants, thereby activating them for nucleophilic attack and facilitating the reaction. The rate of these reactions is influenced by several factors, including the concentration of the catalyst, the nature of the substrates, and the reaction temperature.

For instance, in polyurethane formation, the mechanism often involves the organotin catalyst acting as a Lewis acid towards the isocyanate and alcohol reactants. lupinepublishers.com The specific ligands attached to the tin center, in this case, the (isooctylthio)acetoxy groups, play a crucial role in modulating the catalytic activity. The electron-withdrawing or -donating properties of these ligands can influence the Lewis acidity of the tin atom and, consequently, the reaction rate.

Table 1: Factors Influencing Reaction Kinetics in Organotin Catalysis

FactorEffect on Reaction Rate
Catalyst ConcentrationGenerally, an increase in catalyst concentration leads to a higher reaction rate, up to a certain point where it may plateau.
Nature of LigandsThe steric and electronic properties of the carboxylate ligands can significantly impact the catalytic activity.
Reactant StructureThe steric hindrance and electronic nature of the reactants (e.g., alcohols, isocyanates) affect their coordination to the tin center and subsequent reaction.
TemperatureHigher temperatures typically increase the reaction rate, following the Arrhenius equation.
SolventThe polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the kinetics.

Other Relevant Catalytic Transformations

Oxidation Reactions Catalyzed by Organotin Carboxylates

Recent research has explored the potential of organotin carboxylate complexes as catalysts in oxidation reactions. While specific studies on this compound in this context are limited, related organotin carboxylates have demonstrated catalytic activity in the oxidation of catechols. For example, certain di-carboxylate Sn(IV) complexes have been shown to effectively catalyze the oxidation of 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butyl-o-benzoquinone (B121359) under mild conditions. preprints.org

The mechanism of such reactions is believed to involve the coordination of the catechol substrate to the tin(IV) center, followed by an electron transfer process to an oxidant, often molecular oxygen, to yield the corresponding quinone. The catalytic efficiency in these systems is dependent on the specific structure of the organotin complex. preprints.org

Table 2: Catalytic Oxidation of 3,5-di-tert-butylcatechol

Catalyst TypeSubstrateProduct
Organotin Carboxylate Complexes3,5-di-tert-butylcatechol3,5-di-tert-butyl-o-benzoquinone

This emerging application highlights the versatility of organotin carboxylates as catalysts, extending their utility beyond traditional polymerization and esterification reactions.

Heterogenization of Organotin Catalysts

A significant drawback of using homogeneous catalysts like this compound is the difficulty in separating them from the reaction products. google.com This can lead to product contamination and loss of the catalyst, which is often expensive. To address this issue, considerable research has focused on the heterogenization of organotin catalysts. rsc.org

Heterogenization involves immobilizing the catalytically active organotin species onto a solid support, rendering the catalyst in a different phase from the reactants and products. google.com This facilitates easy separation of the catalyst by simple filtration after the reaction is complete, allowing for its recovery and reuse.

Common solid supports for the heterogenization of organotin catalysts include materials with surface hydroxyl groups, such as silica (B1680970), alumina, and other metal oxides. google.com The organotin compound can be chemically bonded to the support through the formation of stable linkages. For instance, an organotin silane (B1218182) can react with the surface hydroxyl groups of silica to form a solid-supported catalyst. google.com

The development of such heterogeneous catalysts offers several advantages, including simplified product purification, reduced catalyst leaching, and the potential for use in continuous flow reactors. google.com While specific examples of the heterogenization of this compound are not detailed in the literature, the general principles and methods developed for other organotin compounds would be applicable.

Table 3: Common Supports for Heterogenization of Organotin Catalysts

Support MaterialKey Features
Silica (SiO2)High surface area, thermal stability, well-defined surface chemistry. google.com
Alumina (Al2O3)Good mechanical strength and thermal stability. google.com
Titania (TiO2)Photocatalytic properties, chemical stability. google.com
Zirconia (ZrO2)High thermal and chemical stability. google.com

Applications in Polymer Stabilization, Particularly for Poly Vinyl Chloride Pvc

Mechanism of PVC Heat Stabilization by Organotin Compounds

The thermal degradation of PVC is an auto-accelerated process primarily involving dehydrochlorination—the loss of hydrogen chloride (HCl) from the polymer chain. This process creates conjugated polyene sequences, which are responsible for the undesirable color development, and ultimately leads to a deterioration of the material's mechanical properties. Organotin mercaptides, including Dibutylbis[(isooctylthio)acetoxy]stannane, intervene in this degradation cascade through several key functions.

The primary and most immediate function of organotin stabilizers is to neutralize the hydrogen chloride released during the initial stages of PVC degradation. iyte.edu.tr The liberated HCl acts as a catalyst, accelerating further dehydrochlorination of the polymer. iyte.edu.tr Organotin compounds, such as this compound, act as efficient HCl scavengers, reacting with it to form organotin chlorides. iyte.edu.tr This reaction prevents the catalytic cycle of degradation, thereby maintaining the polymer's integrity for a longer period. The general reaction involves the cleavage of the tin-sulfur bond by HCl.

The initiation of PVC degradation often occurs at structural defects within the polymer chain, such as allylic or tertiary chlorine atoms, which are less thermally stable than the chlorine atoms in the regular vinyl chloride units. A crucial preventive function of organotin mercaptide stabilizers is the substitution of these labile chloride atoms with more stable ligands. ncsu.edu In the case of this compound, the (isooctylthio)acetoxy groups replace the unstable chlorine atoms on the PVC backbone. ncsu.edu This exchange reaction creates a more thermally stable structure, effectively passivating the initiation sites for dehydrochlorination and inhibiting the formation of conjugated double bonds. ncsu.edu

While the primary degradation pathway is dehydrochlorination, thermo-oxidative reactions also contribute significantly, especially when PVC is processed in the presence of air. Organotin mercaptides exhibit antioxidant properties by decomposing hydroperoxides, which are key intermediates in oxidative degradation. This decomposition prevents the formation of radicals that can accelerate the degradation process, thus providing a secondary antioxidant effect that complements the primary stabilization mechanisms.

Comparative Stabilization Efficacy with Other Organotin Stabilizers

The performance of an organotin stabilizer is not solely dependent on its general chemical class but is intricately linked to its specific molecular structure, including the nature of the alkyl groups attached to the tin atom and the type of anionic ligands.

Organotin stabilizers can be broadly categorized into two main families: sulfur-containing compounds (mercaptides or thiotins) and sulfur-free compounds (carboxylates, often maleates). This compound belongs to the mercaptide class.

Organotin Mercaptides (Thiotins): This class is renowned for providing excellent heat stability, which translates to superior initial color and long-term color hold during high-temperature processing. baerlocher.com They are highly effective in preventing the discoloration of PVC, making them suitable for demanding applications where clarity and colorlessness are paramount. baerlocher.com However, a general drawback of sulfur-containing stabilizers can be a characteristic odor during processing and potentially lower light stability compared to carboxylates. baerlocher.com

Organotin Carboxylates (Maleates): In contrast, organotin carboxylates are generally less efficient as heat stabilizers than mercaptides. baerlocher.com Their primary advantage lies in conferring excellent light and weathering resistance to the final PVC product. baerlocher.com This makes them the preferred choice for outdoor applications, such as window profiles and siding. Often, a combination of mercaptides and carboxylates is used to achieve a synergistic effect, balancing high heat stability with good weathering performance.

The following table provides a qualitative comparison of the general performance characteristics of these two classes of organotin stabilizers.

PropertyOrganotin Mercaptides (e.g., this compound)Organotin Carboxylates (e.g., Dibutyltin (B87310) Maleate)
Heat Stability ExcellentGood to Moderate
Initial Color Hold ExcellentGood
Long-Term Stability Very GoodGood
Transparency ExcellentVery Good
Light/Weathering Stability ModerateExcellent
Odor Can be noticeableLow

This table presents generalized performance trends.

The specific structure of the organotin compound significantly influences its performance.

Alkyl Group: The alkyl groups (e.g., methyl, butyl, octyl) attached to the tin atom primarily affect the compound's compatibility with the PVC matrix, volatility, and toxicological profile. Butyltin stabilizers, such as the subject compound, are widely used and offer a good balance of performance and compatibility. pvc.org Octyltin stabilizers are often employed in applications requiring food contact approval due to their lower migration and toxicity. baerlocher.com Methyltin stabilizers are also highly effective but can be more volatile. blueskyauxiliaries.com The compatibility of alkyltin alkylthioglycolate stabilizers with PVC has been found to decrease with an increase in the alkyl chain length due to steric hindrance. ncsu.edu

Ligand Structure: The (isooctylthio)acetoxy ligand in this compound is a type of thioglycolate. The higher nucleophilicity of the mercaptide group compared to the carboxylate group is a key reason for its superior ability to displace labile chlorine atoms in the PVC chain, leading to higher stabilization efficiency. ncsu.edu Research has shown that dibutyltin mercaptides are among the most effective stabilizers in terms of preserving PVC during thermal processing.

Impact on Polymer Processing and Properties

The addition of this compound to PVC has a multifaceted impact on both the processing stage and the ultimate characteristics of the finished product. Organotin mercaptides, the class of stabilizers to which this compound belongs, are known for their high efficiency in protecting the polymer from thermal degradation at the high temperatures required for processing.

Influence on Melt Viscosity of Rigid PVC

This compound, as a member of the organotin mercaptide family, is recognized for its ability to influence the melt rheology of rigid PVC. Research has shown that organotin-sulfur bonded compounds generally provide a lower melt viscosity compared to other types of stabilizers. iyte.edu.tr This reduction in viscosity is advantageous for processors as it can lead to improved flow characteristics during extrusion, injection molding, and other melt processing techniques.

A study utilizing a Brabender torque rheometer to evaluate the performance of various PVC stabilizers, including Dibutyl S,S-bis-(isooctyl thioglycolate), a compound structurally very similar to this compound, provides insightful data. The results indicated that this type of organotin mercaptide was a highly efficient stabilizer. researchgate.net The rheological data from this study can be indicative of the influence on melt viscosity.

Data derived from a study on a structurally similar organotin mercaptide stabilizer in rigid PVC at 180°C.

Stabilizer SystemFusion Time (s)Minimum Torque (Nm)Rheological Stability Time (s)
Dibutyl S,S-bis-(isooctyl thioglycolate)48361680
Unstabilized PVC7245360

The lower fusion time and minimum torque observed with the organotin mercaptide stabilizer suggest a more rapid and efficient plasticization of the PVC compound, which is consistent with a reduction in melt viscosity. The significantly longer rheological stability time also indicates that the stabilizer effectively prevents the degradation that would lead to an undesirable increase in melt viscosity during processing. researchgate.net

Effect on Color Stability and Transparency

One of the primary benefits of using this compound in PVC is the excellent early color and color retention it imparts to the polymer. seepvcforum.com Organotin mercaptides are particularly effective at preventing the discoloration of PVC during processing, which is a common issue due to the thermal degradation of the polymer. This degradation leads to the formation of conjugated polyene sequences that absorb light and cause the material to appear yellow, and eventually brown or black. iyte.edu.tr

Contribution to Long-Term Weathering Stability

For outdoor applications where PVC is exposed to sunlight, the long-term weathering stability is a critical factor. Organotin mercaptides like this compound, while excellent heat stabilizers, are not typically sufficient on their own to provide adequate protection against photodegradation. dtic.mil The ultraviolet (UV) portion of the solar spectrum can initiate degradation processes that lead to discoloration, embrittlement, and a loss of mechanical properties.

To enhance the weathering stability of PVC formulations containing this stabilizer, it is common practice to include UV absorbers and other light stabilizers. dtic.mil These additives work synergistically with the organotin stabilizer to protect the polymer from the damaging effects of UV radiation. While this compound contributes to the initial stability of the polymer, its primary role in weathering applications is to provide the necessary heat stability during processing, with other additives being responsible for long-term UV resistance.

Compatibility with Other Additives in PVC Formulations

PVC formulations are complex mixtures that often include a variety of additives to achieve the desired processing characteristics and end-product properties. This compound generally exhibits good compatibility with other commonly used additives in rigid PVC formulations.

Lubricants: Lubricants are essential for reducing friction during processing. They are categorized as internal or external. Calcium stearate (B1226849) is a common lubricant used in PVC formulations. faithind.com Organotin stabilizers are compatible with such lubricants, which work together to ensure smooth processing. tldvietnam.com

Impact Modifiers: To improve the toughness and impact resistance of rigid PVC, impact modifiers are often added. Acrylic impact modifiers and methacrylate-butadiene-styrene (MBS) are common choices. compoflex.comadditives-pvc.com Organotin stabilizers are compatible with these impact modifiers, allowing for the production of durable and resilient PVC products. compoflex.com

Fillers: Fillers like calcium carbonate are used to reduce cost and modify properties. Organotin stabilizers are compatible with these inorganic additives.

Co-stabilizers: In some cases, co-stabilizers may be used to achieve a synergistic effect, further enhancing the stability of the PVC.

The good compatibility of this compound with a wide range of additives allows formulators the flexibility to tailor PVC compounds to meet the specific demands of various applications without concerns of adverse interactions that could compromise the processing or final properties of the material. specialchem.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to organotin compounds to predict various molecular properties with high accuracy. researchgate.netshd-pub.org.rs

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For Dibutylbis[(isooctylthio)acetoxy]stannane, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

In computational studies of similar dibutyltin(IV) complexes, a distorted geometry around the central tin atom is often observed. researchgate.netshd-pub.org.rs For instance, the coordination environment of the tin atom in related dibutyltin(IV) formulations has been proposed to be penta-coordinated, leading to a distorted geometry. researchgate.netshd-pub.org.rs The energetic properties, such as the total energy and heat of formation, can also be calculated to assess the thermodynamic stability of the compound. These theoretical calculations provide a detailed picture of the molecular structure that is crucial for understanding its chemical behavior.

Table 1: Representative Theoretical Bond Lengths and Angles for Dibutyltin(IV) Complexes

ParameterTypical Calculated Value Range
Sn-C Bond Length2.15 - 2.20 Å
Sn-S Bond Length2.40 - 2.50 Å
Sn-O Bond Length2.10 - 2.30 Å
C-Sn-C Bond Angle120° - 140°
S-Sn-S Bond Angle90° - 110°
O-Sn-S Bond Angle80° - 100°

Note: This table is illustrative and based on typical values found in DFT studies of analogous dibutyltin(IV) compounds. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. youtube.comyoutube.com

For this compound, FMO analysis would reveal the regions of the molecule that are most likely to act as electron donors (nucleophilic sites, associated with the HOMO) and electron acceptors (electrophilic sites, associated with the LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net In related organotin(IV) carboxylates, the carboxylate moiety often has a significant contribution to the formation of the frontier orbitals. nih.gov

Table 2: Conceptual Data from FMO Analysis of a Model Dibutyltin(IV) Compound

ParameterConceptual ValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVSuggests relatively high kinetic stability.

Note: The values in this table are conceptual and serve to illustrate the type of data obtained from an FMO analysis. Actual values would be specific to this compound.

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). They are calculated from the energies of the HOMO and LUMO.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, the stability of organotin complexes is found to be influenced by the donor ligand and the alkyl groups attached to the tin center. researchgate.net

Molecular Dynamics Simulations (if relevant for polymer interactions)

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure. For this compound, DFT calculations can predict:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule. This can help in assigning the experimentally observed absorption bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn. A close match between the calculated and experimental NMR data provides strong support for the proposed molecular structure. researchgate.netshd-pub.org.rsnih.gov

In studies of other organotin(IV) carboxylates, a good correlation has been observed between experimental and calculated structures and spectra, confirming the coordination modes of the ligands. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could be applied to understand its role as a heat stabilizer in PVC. For example, computational studies on related organotin compounds have investigated the mechanism of urethane (B1682113) formation where the organotin acts as a catalyst. lupinepublishers.com Similarly, theoretical models could be used to study the reaction pathways involved in the scavenging of hydrogen chloride and the substitution of labile chlorine atoms in the PVC chain by the stabilizer. This would involve calculating the energies of transition states and intermediates to determine the most favorable reaction pathways.

Environmental Fate and Degradation Mechanisms Non Toxicological Aspects

Degradation Pathways in Environmental Compartments (e.g., hydrolysis, photolysis, abiotic degradation)

The degradation of Dibutylbis[(isooctylthio)acetoxy]stannane in the environment is expected to proceed through several key pathways, primarily hydrolysis and photolysis. These processes break down the parent compound into simpler, and often less toxic, substances.

Hydrolysis: Hydrolysis is a primary degradation route for organotin esters in aqueous environments. libretexts.org The ester linkages in this compound are susceptible to breaking apart in the presence of water, a process that can be catalyzed by acidic or basic conditions. libretexts.org This reaction would cleave the (isooctylthio)acetoxy groups from the tin atom, leading to the formation of dibutyltin (B87310) oxide (DBTO) and (isooctylthio)acetic acid. The aqueous chemistry of organotin compounds is complex, with hydrolysis leading to the formation of various hydroxo species. researchgate.net The rate of hydrolysis is influenced by factors such as pH and temperature.

Photolysis: Sunlight can also play a significant role in the degradation of organotin compounds. Photolysis, or the breakdown of molecules by light, can contribute to the cleavage of the tin-carbon bonds. nih.gov For dibutyltin compounds, this process can lead to the sequential removal of butyl groups, a process known as dealkylation. researchgate.net This results in the formation of monobutyltin (B1198712) (MBT) species and, eventually, inorganic tin. iwaponline.com The presence of photosensitizing substances in natural waters can accelerate the rate of photolytic degradation.

Abiotic Degradation: Other abiotic (non-biological) degradation processes can also contribute to the breakdown of this compound. These can include reactions with other chemical species present in the environment. While organotin compounds are generally stable, they can undergo slow degradation over time through various chemical reactions in soil and sediment. chromatographyonline.com

The following table summarizes the expected degradation pathways and products for this compound.

Degradation PathwayEnvironmental CompartmentPrimary ReactantsExpected Degradation Products
Hydrolysis Water, Moist SoilWaterDibutyltin oxide (DBTO), (Isooctylthio)acetic acid
Photolysis Surface Water, Soil SurfaceSunlight (UV radiation)Monobutyltin (MBT) species, Inorganic tin, Butyl radicals
Abiotic Degradation Soil, SedimentVarious chemical speciesFurther breakdown products of primary degradation

Persistence and Speciation in Various Media (e.g., soil, water, sediments)

The persistence and form (speciation) of this compound and its degradation products vary significantly across different environmental media.

Water: In the aquatic environment, organotin compounds like this compound are subject to degradation, with half-lives that can vary depending on environmental conditions. Studies on other dibutyltin compounds have shown half-lives ranging from a few days to several weeks in river and sea water. iwaponline.comiwaponline.com The speciation in water is complex and influenced by pH, with various hydroxylated forms of dibutyltin potentially existing. researchgate.net Due to their moderate water solubility, these compounds can be transported in the water column.

Sediments: Sediments are a major sink for organotin compounds. tandfonline.com Due to their tendency to adsorb to particulate matter, this compound and its degradation products, particularly the more persistent dibutyltin and monobutyltin species, can accumulate in bottom sediments of rivers, lakes, and harbors. tandfonline.com In sediments, degradation is generally slower than in the water column due to the absence of light and often anoxic (low oxygen) conditions. nih.gov This can lead to the long-term persistence of these compounds, posing a potential risk to benthic organisms. researchgate.net

Soil: In soil environments, the persistence of this compound is influenced by factors such as soil type, organic matter content, pH, and microbial activity. Organotin compounds can bind to soil particles, which reduces their mobility but can also slow down their degradation. The degradation pathways in soil are similar to those in aquatic environments, including hydrolysis and microbial degradation.

The table below outlines the expected persistence and common species of tin derived from this compound in different environmental media.

Environmental MediumExpected PersistenceCommon Tin Species Present
Water Low to ModerateDibutyltin (DBT) cations, Dibutyltin oxide (DBTO), Monobutyltin (MBT) species, Inorganic tin
Sediments HighDibutyltin (DBT), Monobutyltin (MBT), Inorganic tin
Soil Moderate to HighDibutyltin (DBT), Monobutyltin (MBT), Inorganic tin

Analytical Methodologies for Environmental Monitoring (excluding focus on toxicology/health)

The accurate monitoring of this compound and its degradation products in the environment requires sensitive and specific analytical methods. The analysis of organotin compounds typically involves several steps: extraction, derivatization, separation, and detection. nih.govtandfonline.com

Extraction: The first step is to extract the organotin compounds from the environmental matrix (water, soil, or sediment). This is often achieved using an organic solvent, sometimes with the aid of a complexing agent to improve extraction efficiency. scispace.com

Derivatization: For analysis by gas chromatography (GC), which is a common technique, the extracted organotin compounds need to be converted into more volatile forms. scispace.com This process, known as derivatization, typically involves alkylation, for example, through a Grignard reaction or by using sodium tetraethylborate. greenrivertech.com.tw

Separation and Detection: Once derivatized, the organotin species are separated using chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely used methods. nih.govscispace.com

Gas Chromatography (GC): GC offers high resolving power and can be coupled with various sensitive detectors, such as a flame photometric detector (FPD), mass spectrometry (MS), or inductively coupled plasma mass spectrometry (ICP-MS), for specific and quantitative detection of different organotin species. scispace.com

High-Performance Liquid Chromatography (HPLC): A key advantage of HPLC is that it can often analyze the organotin compounds without the need for derivatization. nih.gov HPLC is also commonly coupled with ICP-MS for highly sensitive and species-specific detection. nih.gov

The following table provides an overview of common analytical techniques used for monitoring organotin compounds in environmental samples.

Analytical TechniqueDerivatization Required?Common DetectorsTypical Detection Limits
Gas Chromatography (GC) YesFlame Photometric Detector (FPD), Mass Spectrometry (MS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS)ng/L to µg/kg
High-Performance Liquid Chromatography (HPLC) NoInductively Coupled Plasma Mass Spectrometry (ICP-MS), Fluorometric detectorsng/L to µg/kg

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of organotin compounds, including Dibutylbis[(isooctylthio)acetoxy]stannane, often involves multi-step processes that can be energy-intensive and may utilize hazardous reagents. lupinepublishers.com A common industrial preparation method involves the alkylation of tin tetrachloride (SnCl4) with organo-magnesium (Grignard reagents) or organo-aluminum compounds. lupinepublishers.com While effective, these methods can generate significant waste streams and involve solvents that are not environmentally benign.

In the pursuit of more sustainable synthetic pathways, research is turning towards the principles of green chemistry. This involves exploring alternative feedstocks, reducing the number of synthetic steps, and utilizing less hazardous solvents and reagents. paperpublications.orgnih.gov One promising avenue is the use of bio-based raw materials. For instance, research into bio-based plasticizers for PVC is paving the way for the development of more sustainable stabilizer systems. researchgate.net The synthesis of a reverse ester organotin (REOT) thermal stabilizer from high-acid crude rice bran oil highlights the potential of using renewable feedstocks in the production of PVC additives. researchgate.net

Another key aspect of sustainable synthesis is improving atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk Catalytic processes are superior to stoichiometric ones in this regard, as they can be used in small amounts and regenerated. paperpublications.org Future research in the synthesis of this compound and related compounds will likely focus on developing catalytic methods that reduce waste and energy consumption. The use of solvents like ethanol, which are less toxic and can be derived from renewable resources, is also a critical consideration in improving the green credentials of the synthesis process. whiterose.ac.uk

Furthermore, simplifying synthetic procedures to reduce the need for protection and deprotection steps, which generate additional waste, is a core principle of green chemistry that can be applied to the synthesis of organotin compounds. nih.gov The development of one-pot or tandem reactions where multiple transformations occur in a single reaction vessel can significantly enhance the sustainability of the synthesis.

Exploration of this compound in Emerging Material Science Applications

While this compound is well-established as a heat stabilizer for polyvinyl chloride (PVC), its potential applications in other areas of material science are a growing field of research. lupinepublishers.com The unique properties of organotin compounds, such as their thermal stability and catalytic activity, make them attractive for a range of advanced applications.

One emerging area is in the development of advanced photo-stabilizers for polymers. Organotin complexes have been investigated for their ability to reduce the photodegradation of PVC films, which is a critical factor in extending the outdoor service life of PVC products. mdpi.comnih.gov The mechanism of photo-stabilization involves the quenching of excited states and the scavenging of free radicals generated by UV radiation.

Organotin compounds are also finding applications in organosilicon chemistry. researchgate.net They can act as catalysts in the curing of silicone polymers to produce materials with tailored properties, such as RTV (Room Temperature Vulcanizing) silicone foams. researchgate.net The catalytic activity of organotins in these systems is attributed to their ability to facilitate the formation of siloxane bonds. researchgate.net

Furthermore, the design of novel organotin complexes with specific ligands is opening up possibilities in the field of optoelectronics. nih.gov By carefully selecting the organic groups attached to the tin atom, it is possible to create materials with desired electronic and optical properties. nih.gov Research has shown that heptacoordinated organotin(IV) complexes can be used to create thin films with potential applications in new-generation optoelectronic devices. nih.gov The synthesis of organotin(IV) complexes with Schiff base ligands has also been explored for applications in materials science, including the development of fluorescent chemosensors and components for organic solar cells. nih.gov

The catalytic properties of organotin compounds are also being leveraged in organic synthesis. Diorganotin(IV) compounds have been shown to be effective catalysts in the synthesis of 1,2-disubstituted benzimidazoles, with the Lewis acidic tin center playing a key role in the catalytic cycle. rsc.org

Advanced Mechanistic Investigations Using in situ Spectroscopic Techniques

A deeper understanding of the stabilization and catalytic mechanisms of this compound at a molecular level is crucial for the development of more efficient and targeted compounds. In situ spectroscopic techniques, which allow for the monitoring of chemical reactions as they occur, are powerful tools for these investigations.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for studying the degradation of PVC and the role of stabilizers in real-time. mdpi.comnih.gov By monitoring the changes in the infrared spectrum of a PVC film during thermal or photo-degradation, researchers can track the formation of degradation products such as polyenes and carbonyl groups. ncsu.eduresearchgate.net In situ FTIR studies can provide insights into how organotin stabilizers inhibit these degradation pathways. For example, the rate of growth of the carbonyl and polyene peaks can be compared in the presence and absence of the stabilizer to quantify its effectiveness. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 119Sn NMR, is another powerful tool for mechanistic studies of organotin compounds. nih.govdur.ac.uk In situ NMR allows for the direct observation of the tin species present in a reaction mixture under catalytic conditions. wiley.com This can help to identify the active catalytic species and any intermediates that are formed during the reaction. For example, in situ 119Sn NMR studies of monoalkyltin(IV)-catalyzed esterification reactions have been used to identify the monomeric and dimeric tin complexes present under catalytically relevant conditions. nih.gov High-pressure NMR tubes can be used to study reactions at elevated temperatures and pressures, providing a more accurate picture of the catalytic process. wiley.com

The combination of in situ spectroscopic data with computational modeling can provide a comprehensive understanding of the reaction mechanism. This combined approach has been used to elucidate the mechanism of organotin carboxylate catalysis in urethane (B1682113) formation. researchgate.net

Integration with Green Chemistry Principles for Synthesis and Application

The integration of green chemistry principles into the entire lifecycle of this compound, from its synthesis to its application, is essential for enhancing its environmental profile. The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical products and processes. nih.gov

In the context of synthesis, this involves a shift towards renewable feedstocks, the use of safer solvents, and the development of more atom-economical and energy-efficient reaction pathways. paperpublications.orgrroij.com The prevention of waste is a cornerstone of green chemistry, and this can be achieved by designing syntheses that generate minimal byproducts. youtube.com Catalytic methods are inherently greener than stoichiometric ones as they reduce waste and can often be carried out under milder conditions. paperpublications.org

When considering the application of this compound as a PVC stabilizer, green chemistry principles can guide the development of safer and more environmentally friendly formulations. This includes designing stabilizers that are less toxic and more biodegradable. nih.gov Research into organic-based heat stabilizers for PVC is a step in this direction, aiming to replace traditional heavy metal and organotin compounds with safer alternatives. researchgate.net

The principle of designing for degradation is particularly relevant for additives like PVC stabilizers. nih.gov Ideally, these compounds should break down into innocuous substances at the end of their service life to prevent their persistence in the environment.

The use of safer auxiliary substances, such as solvents, during the incorporation of the stabilizer into the polymer matrix is another important consideration. youtube.com Whenever possible, the use of solvents should be minimized or replaced with more benign alternatives.

Computational Design of Next-Generation Organotin Stabilizers and Catalysts

Computational chemistry and in silico design are becoming increasingly important tools in the development of new and improved organotin stabilizers and catalysts. mdpi.comacs.org These methods allow for the rational design of molecules with desired properties, reducing the need for extensive and time-consuming experimental synthesis and testing. acs.org

Density Functional Theory (DFT) is a powerful computational method that can be used to study the electronic structure and reactivity of molecules. researchgate.net DFT calculations can provide insights into the mechanism of action of organotin stabilizers and catalysts at the atomic level. For example, DFT has been used to investigate the catalytic mechanism of organotin carboxylates in urethane synthesis, helping to identify the dominant catalytic species. researchgate.net

In silico catalyst design involves the use of computational tools to screen virtual libraries of candidate molecules and predict their catalytic performance. mdpi.com This approach can accelerate the discovery of new catalysts with enhanced activity, selectivity, and stability. The design process can be guided by an understanding of the reaction mechanism and the key factors that control catalytic activity. acs.org

For the development of next-generation organotin stabilizers, computational methods can be used to predict the thermal stability of different organotin compounds and their effectiveness in preventing the degradation of PVC. By modeling the interactions between the stabilizer and the polymer chains, it is possible to design molecules that are more efficient at scavenging HCl and replacing labile chlorine atoms in the PVC structure.

The use of machine learning and artificial intelligence is also emerging as a powerful approach in catalyst design. These methods can be used to identify complex relationships between the structure of a catalyst and its performance, enabling the prediction of the properties of new and untested molecules.

Ultimately, the integration of computational design with experimental validation will be key to the development of a new generation of organotin stabilizers and catalysts that are more efficient, cost-effective, and environmentally benign.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Dibutylbis[(isooctylthio)acetoxy]stannane?

  • Methodological Answer : Synthesis typically involves reacting dibutyltin oxide with isooctylthioacetic acid under controlled anhydrous conditions, using toluene as a solvent and azeotropic removal of water . Characterization employs nuclear magnetic resonance (NMR; 1H^{1}\text{H}, 13C^{13}\text{C}, and 119Sn^{119}\text{Sn}), Fourier-transform infrared spectroscopy (FTIR) for Sn-O and Sn-S bond identification, and mass spectrometry for molecular weight confirmation . Elemental analysis (C, H, Sn) is critical for purity validation.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS GHS classifications:

  • Use nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (H315, H319) .
  • Operate in a fume hood to minimize inhalation of vapors (H335) .
  • In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water immediately. Maintain emergency eyewash stations and neutralizers for acid gases (e.g., hydrogen bromide) generated during decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for organotin compounds like this compound?

  • Methodological Answer : Discrepancies in cytotoxicity or antimicrobial efficacy may arise from:

  • Variability in experimental design : Standardize cell lines (e.g., MCF-7 for anticancer assays) and microbial strains (e.g., E. coli ATCC 25922) .
  • Solubility differences : Use consistent solvents (e.g., DMSO at <0.1% v/v) to avoid solvent-induced artifacts .
  • Structural analogs : Compare with related stannanes (e.g., dibutyltin dilaurate, PAC-1 = 1.1 mg/m³) to assess structure-activity relationships (SAR) .
    • Validation : Replicate studies under OECD guidelines and apply statistical tools (e.g., ANOVA) to confirm significance.

Q. What computational approaches are effective for predicting the environmental fate of this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model hydrolysis pathways in aquatic systems, focusing on Sn-S bond cleavage under varying pH .
  • Quantitative structure-activity relationship (QSAR) models : Compare with analogs (e.g., dibutyltin diacetate, CAS 683-18-1) to estimate biodegradation half-lives and bioaccumulation factors .
  • Environmental monitoring : Use LC-MS/MS with isotopic labeling (e.g., 118Sn^{118}\text{Sn}) to trace degradation byproducts in simulated ecosystems .

Q. How can researchers design experiments to investigate the mechanism of action of this compound in anticancer studies?

  • Methodological Answer :

  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., HepG2) using MTT assays, with cisplatin as a positive control .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays and validate with flow cytometry (Annexin V/PI staining) .
  • Gene expression profiling : Perform RNA-seq to identify dysregulated pathways (e.g., p53 or Bcl-2 family) and confirm via qPCR .

Data Contradiction Analysis

Q. Why do toxicity profiles of this compound vary across studies?

  • Methodological Answer : Variations may stem from:

  • Exposure routes : Oral (H302) vs. dermal (H315) toxicity thresholds differ; use OECD 423 (acute oral) and OECD 404 (dermal irritation) protocols for consistency .
  • Impurities : Trace tin(IV) oxides or unreacted precursors can amplify toxicity. Purity must exceed 95% (validated via HPLC) .
  • Species-specific responses : Compare rodent models (e.g., Sprague-Dawley rats) with human cell lines to extrapolate risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.